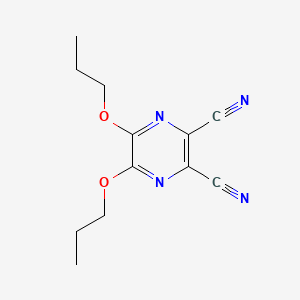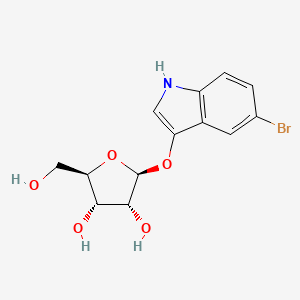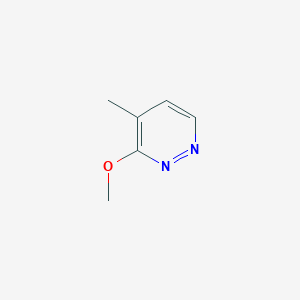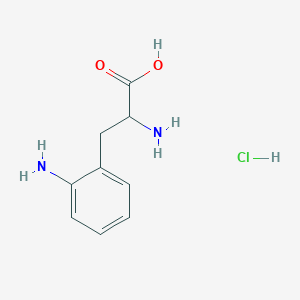![molecular formula C7H8N2O2 B13095833 6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate, leading to the formation of the desired oxazolo[3,2-a]pyrimidine structure . The reaction conditions often include heating the mixture under reflux and subsequent purification steps to isolate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,2-a]pyrimidine oxides, while substitution reactions with amines can produce various amino derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Biological Research: The compound’s ability to interact with specific proteins and pathways makes it a valuable tool in studying cellular processes and disease mechanisms.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These interactions lead to the modulation of cellular processes, including inflammation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one can be compared with other similar compounds, such as:
Oxazolo[3,2-a]pyridinium derivatives: These compounds share a similar fused ring structure and exhibit comparable chemical reactivity.
Pyrimidine derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives also show similar biological activities, including anti-fibrotic properties.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-8-7-9(6(5)10)2-3-11-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
SNYRCFGELRWHAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2N(C1=O)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)




